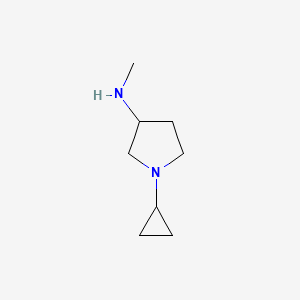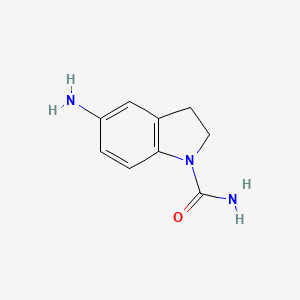
5-amino-2,3-dihidro-1H-indol-1-carboxamida
Descripción general
Descripción
“5-amino-2,3-dihydro-1H-indole-1-carboxamide” is a chemical compound with the molecular formula C9H11N3O . It is a derivative of indole, a heterocyclic aromatic organic compound that has been widely studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of “5-amino-2,3-dihydro-1H-indole-1-carboxamide” is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific 3D structure of this compound can be viewed using specialized software .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-amino-2,3-dihydro-1H-indole-1-carboxamide” are not well-documented in the literature . Further studies would be needed to fully characterize these properties.
Aplicaciones Científicas De Investigación
Función en la Síntesis de Derivados de Indol
Los derivados de indol, incluyendo “5-amino-2,3-dihidro-1H-indol-1-carboxamida”, son sistemas heterocíclicos significativos en productos naturales y fármacos . Desempeñan un papel crucial en la biología celular y han atraído una atención creciente en los últimos años por su potencial en el tratamiento de diversos trastornos .
Compuestos Biológicamente Activos
Los derivados de indol se utilizan como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano . Muestran diversas propiedades biológicamente vitales .
Actividad Antiviral
Algunos derivados de indol han mostrado potencial como agentes antivirales . Por ejemplo, se ha informado que los derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido tienen actividad inhibitoria contra la influenza A .
Actividad Antiinflamatoria
Los derivados de indol también poseen propiedades antiinflamatorias . Esto los hace útiles en el tratamiento de afecciones caracterizadas por inflamación .
Actividad Anticancerígena
Los derivados de indol, incluyendo “this compound”, han mostrado promesa en el tratamiento del cáncer . Se ha encontrado que inhiben el crecimiento de las células cancerosas y ralentizan la progresión del tumor .
Actividad Antioxidante
Los derivados de indol también exhiben actividad antioxidante . Esto significa que pueden neutralizar los radicales libres dañinos en el cuerpo, lo que podría prevenir o retardar el daño a las células .
Actividad Antimicrobiana
Se ha encontrado que los derivados de indol poseen propiedades antimicrobianas . Esto los hace potencialmente útiles en el tratamiento de diversas infecciones bacterianas y fúngicas .
Actividad Antidiabética
Algunos derivados de indol han mostrado potencial en el tratamiento de la diabetes . Se ha encontrado que poseen propiedades antidiabéticas, lo que los convierte en una posible opción terapéutica para esta condición .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-amino-2,3-dihydro-1H-indole-1-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation . The binding of 5-amino-2,3-dihydro-1H-indole-1-carboxamide to DDR1 inhibits its activity, leading to alterations in downstream signaling pathways. This interaction highlights the potential of 5-amino-2,3-dihydro-1H-indole-1-carboxamide as a modulator of cellular processes.
Cellular Effects
The effects of 5-amino-2,3-dihydro-1H-indole-1-carboxamide on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways such as the MAPK/ERK and PI3K/AKT pathways . Additionally, 5-amino-2,3-dihydro-1H-indole-1-carboxamide influences gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle progression and apoptosis. These effects underscore the potential of 5-amino-2,3-dihydro-1H-indole-1-carboxamide as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 5-amino-2,3-dihydro-1H-indole-1-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of DDR1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular behavior. Additionally, 5-amino-2,3-dihydro-1H-indole-1-carboxamide may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-2,3-dihydro-1H-indole-1-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 5-amino-2,3-dihydro-1H-indole-1-carboxamide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that 5-amino-2,3-dihydro-1H-indole-1-carboxamide can be a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 5-amino-2,3-dihydro-1H-indole-1-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and reduce metastasis in cancer models . At higher doses, 5-amino-2,3-dihydro-1H-indole-1-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
5-amino-2,3-dihydro-1H-indole-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its biological activity . These metabolic pathways influence the levels of 5-amino-2,3-dihydro-1H-indole-1-carboxamide and its metabolites in the body, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 5-amino-2,3-dihydro-1H-indole-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes.
Subcellular Localization
The subcellular localization of 5-amino-2,3-dihydro-1H-indole-1-carboxamide plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct 5-amino-2,3-dihydro-1H-indole-1-carboxamide to specific subcellular compartments, further influencing its biochemical properties and effects.
Propiedades
IUPAC Name |
5-amino-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4,10H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBNLLSZZKGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
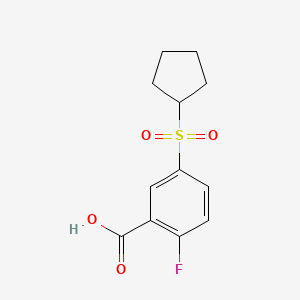

![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
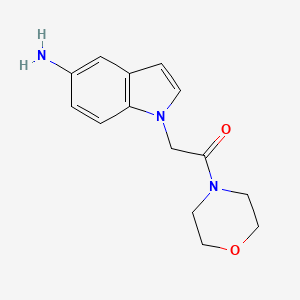
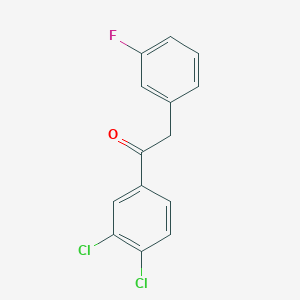
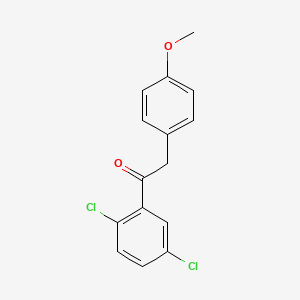
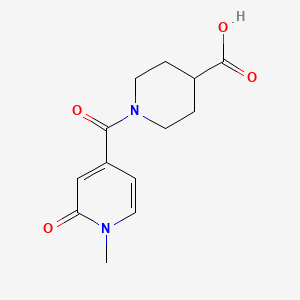
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
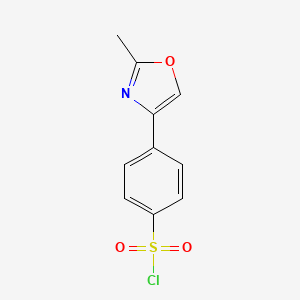
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)

